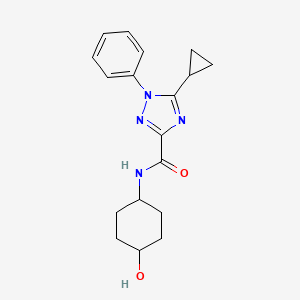![molecular formula C12H17FIN3 B6639709 1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6639709.png)
1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of guanidine derivatives and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide is not fully understood. However, it has been proposed that this compound acts as an inhibitor of the angiotensin II type 1 receptor, which plays a critical role in regulating blood pressure. By blocking this receptor, this compound can reduce blood pressure and improve cardiovascular function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce blood pressure, improve endothelial function, and reduce oxidative stress. Additionally, this compound has been shown to have anti-inflammatory and anti-fibrotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide in lab experiments is its potent antihypertensive activity. This makes it an ideal compound for investigating the mechanisms underlying hypertension and other cardiovascular diseases. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in animal studies.
Orientations Futures
There are several future directions for research on 1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide. One area of interest is the development of more potent and selective inhibitors of the angiotensin II type 1 receptor. Additionally, this compound could be investigated for its potential as a therapeutic agent for other diseases, such as cancer and diabetes. Furthermore, more research is needed to understand the mechanisms underlying the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide involves the reaction of 4-fluoro-3-methylbenzylamine with cyclopropyl isocyanate in the presence of hydroiodic acid. This reaction results in the formation of this compound. The synthesis of this compound has been reported in various scientific journals, and the procedure has been optimized for high yield and purity.
Applications De Recherche Scientifique
1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have potent antihypertensive activity, and it has been investigated for its ability to treat other cardiovascular diseases. Additionally, this compound has been studied for its potential as a therapeutic agent for cancer, diabetes, and other metabolic disorders.
Propriétés
IUPAC Name |
1-cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3.HI/c1-8-6-9(2-5-11(8)13)7-15-12(14)16-10-3-4-10;/h2,5-6,10H,3-4,7H2,1H3,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTOIFACUFSEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN=C(N)NC2CC2)F.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-chlorophenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639627.png)
![1-[2-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639637.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)
![1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6639653.png)

![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea](/img/structure/B6639662.png)
![1-(1-butylpiperidin-4-yl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639670.png)



![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide](/img/structure/B6639713.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)
